molecular formula C15H11Br2FN2S B5240622 4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide

4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5240622
M. Wt: 430.1 g/mol
InChI Key: CEAHPKDVGBCIOE-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a thiazole ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research.

Preparation Methods

The synthesis of 4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Substitution Reactions: The introduction of bromine and fluorine atoms onto the phenyl rings is achieved through electrophilic aromatic substitution reactions. Bromination and fluorination reagents, such as bromine and fluorine gas or their derivatives, are used under controlled conditions.

    Coupling Reactions: The brominated and fluorinated phenyl rings are then coupled to the thiazole ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine and fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide include other thiazole derivatives with different substituents on the phenyl rings. Some examples are:

    4-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.

    4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine: This compound has a methyl group instead of a fluorine atom on the phenyl ring.

    4-(4-bromophenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine: This compound has a nitro group instead of a fluorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2S.BrH/c16-11-3-1-10(2-4-11)14-9-20-15(19-14)18-13-7-5-12(17)6-8-13;/h1-9H,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAHPKDVGBCIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)F)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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